ハンデリン

概要

説明

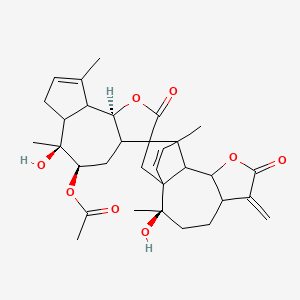

ハンデリンは、キク科の植物であるChrysanthemum indicum L.から単離された生物活性化合物です。 ハンデリンは、グアイアノライドダイマーであり、活性酸素種(ROS)の生成を抑制し、運動機能を改善することで、寿命と健康寿命を延長する上で重要な生物学的効果を示します 。ハンデリンは、特に老化と加齢に伴う疾患の文脈において、潜在的な治療用途の可能性により注目を集めています。

科学的研究の応用

Handelin has a wide range of scientific research applications, including:

作用機序

ハンデリンは、いくつかの分子機構を通じてその効果を発揮します。

抗酸化活性: ハンデリンはROSレベルを低下させることで、細胞を酸化損傷から保護します.

抗炎症活性: ハンデリンはNF-κBシグナル伝達と炎症性サイトカインの産生をダウンレギュレートし、炎症の軽減に役立ちます.

6. 類似の化合物との比較

ハンデリンは、その強力な抗酸化作用と抗炎症作用により、グアイアノライドの中でも独特です。類似の化合物には、次のものがあります。

クマブリンA: 構造的特徴は似ていますが、生物学的活性が異なる別のグアイアノライド.

脱アセチルハンデリン: 化学特性が修飾されたハンデリンの誘導体.

ハンデリンジアセテート: 別の誘導体で、化学的および生物学的特性が異なります.

ハンデリンの独自性は、寿命を延ばし、炎症を軽減するという二重の役割にあります。これは、さらなる研究と潜在的な治療用途のための有望な化合物となっています。

生化学分析

Biochemical Properties

Handelin plays a crucial role in biochemical reactions, particularly in reducing reactive oxygen species (ROS) generation . It interacts with several antioxidative proteins, as revealed by RNA-seq analysis . The nature of these interactions involves the reduction of ROS levels and the maintenance of the number and morphology of mitochondria .

Cellular Effects

Handelin has profound effects on various types of cells and cellular processes. It influences cell function by reducing ROS levels, which can impact cell signaling pathways and cellular metabolism . It also maintains muscle architecture by stabilizing myofilaments .

Molecular Mechanism

The molecular mechanism of Handelin involves its binding interactions with antioxidative proteins, leading to a reduction in ROS levels . This results in the maintenance of mitochondrial number and morphology, which can influence gene expression .

Temporal Effects in Laboratory Settings

Over time, Handelin has been observed to extend both lifespan and healthspan in Caenorhabditis elegans, a model organism often used in aging studies . This includes maintaining muscle architecture and improving motor function .

Dosage Effects in Animal Models

In animal models, the effects of Handelin vary with different dosages. For example, in a study using a mouse muscle atrophy model induced by cachexia and aging, Handelin was found to improve protein homeostasis and inhibit inflammation .

Metabolic Pathways

Handelin is involved in metabolic pathways that reduce ROS generation . This involves interactions with antioxidative proteins and impacts on metabolic flux .

準備方法

合成経路と反応条件: ハンデリンは、グアイアノライドフラグメントのカップリングを含む様々な化学反応によって合成することができます。 正確な合成経路と反応条件は複雑で、ラクトン環の形成や立体化学の構築など、複数のステップが含まれます 。

工業生産方法: ハンデリンの工業生産は、一般的にChrysanthemum indicum L.などの天然資源からの抽出を伴います。 抽出プロセスは、エタノールや水などの溶媒を用いて行うことができ、その後、精製工程によって純粋な形でハンデリンを単離します 。

化学反応の分析

反応の種類: ハンデリンは、次のようないくつかの化学反応を起こします。

酸化: ハンデリンは酸化されて様々な誘導体になります。

還元: 還元反応は、ハンデリン中のラクトン環を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、脱アセチルハンデリン、ハンデリンジアセテート、脱アセチルデヒドロハンデリンなどの様々なハンデリン誘導体が含まれます .

4. 科学研究の応用

ハンデリンは、次のような幅広い科学研究の応用を持っています。

類似化合物との比較

Handelin is unique among guaianolides due to its potent antioxidative and anti-inflammatory activities. Similar compounds include:

Cumambrin A: Another guaianolide with similar structural features but different biological activities.

Deacetylhandelin: A derivative of handelin with modified chemical properties.

Handelin Diacetate: Another derivative with distinct chemical and biological characteristics.

Handelin’s uniqueness lies in its dual role in extending lifespan and reducing inflammation, making it a promising compound for further research and potential therapeutic applications.

特性

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

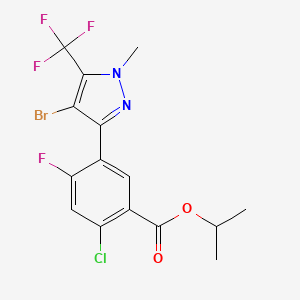

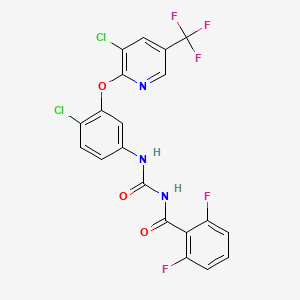

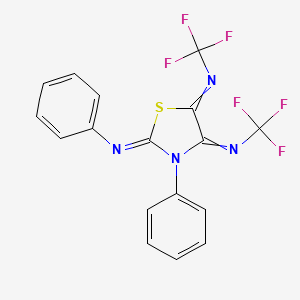

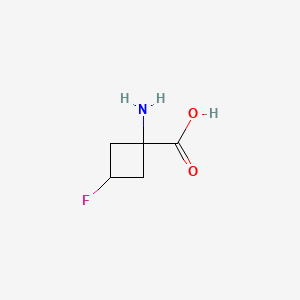

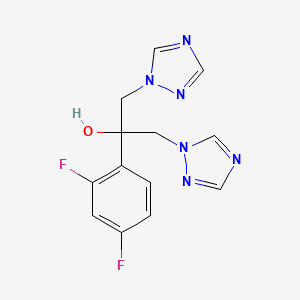

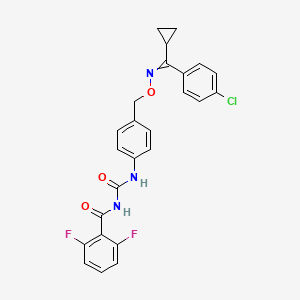

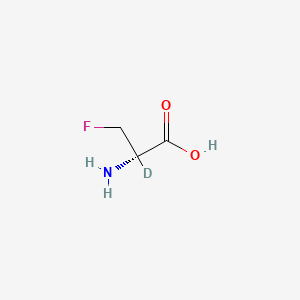

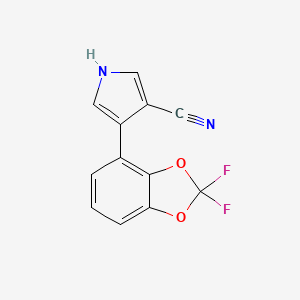

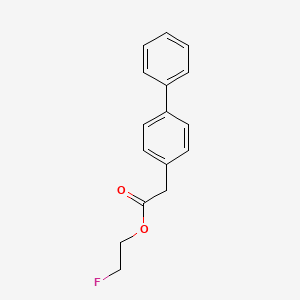

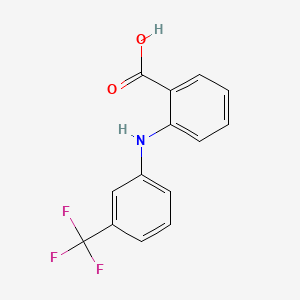

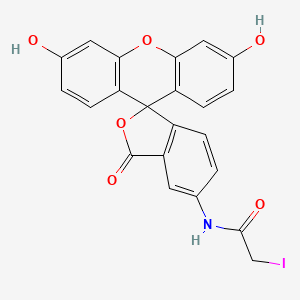

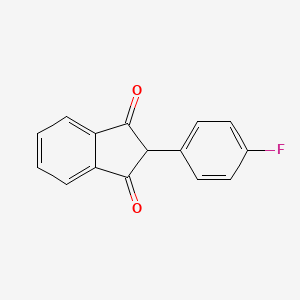

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for handelin's anti-inflammatory effects?

A1: Handelin primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [, ] This pathway plays a crucial role in regulating the immune response, and its inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and chemokine ligand 1 (CXCL1). [, ]

Q2: How does handelin impact muscle atrophy?

A2: Research suggests that handelin can alleviate both cachexia- and aging-induced muscle atrophy. [] It achieves this by maintaining protein homeostasis through the upregulation of insulin-like growth factor 1 (IGF1) and phosphorylated protein kinase B (AKT), which promote protein synthesis. [] Simultaneously, it suppresses the expression of atrogin-1, a key muscle atrophy-related ubiquitin ligase. []

Q3: Does handelin interact with any specific proteins?

A3: Yes, studies have shown that handelin can inhibit the expression of heat shock protein 70 (HSP70), interfering with its function. [] This interaction contributes to handelin's antiviral activity against feline calicivirus (FCV). [] Additionally, handelin's effects on myotube atrophy are abolished upon HSP70 knockdown or inhibition, suggesting HSP70 plays a role in mediating handelin's activity. []

Q4: What is the chemical structure of handelin?

A4: Handelin is a diguanolide, meaning it is composed of two guianolide units. Its molecular formula is C32H40O8. [] The structure was first elucidated by V.A. Tarasov et al. in 1976. [, , ]

Q5: Beyond its anti-inflammatory and anti-atrophy effects, what other biological activities does handelin exhibit?

A5: Handelin has demonstrated a range of beneficial effects in various studies. It has been shown to:

- Inhibit FCV infection by targeting HSP70. []

- Protect human skin keratinocytes against ultraviolet B-induced photodamage by activating autophagy via the AMPK-mTOR signaling pathway. []

- Alleviate elastase-induced emphysema in mice by inhibiting transforming growth factor-β-activated kinase 1 (TAK1), subsequently suppressing NF-κB and activator protein 1 (AP-1) activity. [, ]

- Extend lifespan and healthspan in Caenorhabditis elegans by reducing reactive oxygen species (ROS) generation and improving motor function. []

- Reduce ultraviolet A-induced photoaging by inhibiting ROS generation and enhancing autophagy. []

Q6: Are there any in vivo studies demonstrating handelin's therapeutic potential?

A6: Yes, handelin's efficacy has been investigated in several animal models. For instance, oral administration of handelin demonstrated anti-inflammatory activity by reducing paw and ear edema in mice models. [] Moreover, in LPS-treated mice, handelin improved body weight, muscle weight, and motor function. [] In aged mice, handelin showed positive effects on muscle size and upregulated genes involved in mitochondrial biogenesis and antioxidant defense. []

Q7: What analytical techniques are typically used to characterize and quantify handelin?

A7: Various spectroscopic techniques are employed to analyze handelin, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, ] These methods provide information about the compound's functional groups, structure, and carbon framework.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。